molecular formula C12H12FN B2559334 3-Cyclobutyl-5-fluoro-1H-indole CAS No. 1699588-52-7

3-Cyclobutyl-5-fluoro-1H-indole

Cat. No.: B2559334
CAS No.: 1699588-52-7
M. Wt: 189.233
InChI Key: HPKSQOVVWPRNGI-UHFFFAOYSA-N
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Description

3-Cyclobutyl-5-fluoro-1H-indole is an indole derivative compound that has gained attention in the scientific community due to its unique physical and chemical properties. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and drugs, making them crucial in cell biology and medicinal chemistry .

Preparation Methods

The synthesis of 3-Cyclobutyl-5-fluoro-1H-indole involves several steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions Industrial production methods often utilize catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

3-Cyclobutyl-5-fluoro-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the compound.

    Substitution: Electrophilic substitution reactions are common for indole derivatives, where reagents such as halogens or alkylating agents are used to introduce new substituents.

Scientific Research Applications

3-Cyclobutyl-5-fluoro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in the study of biochemical pathways and cellular processes.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-Cyclobutyl-5-fluoro-1H-indole can be compared with other indole derivatives such as:

    5-Fluoroindole: Similar in structure but lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.

    3-Cyclobutylindole: Lacks the fluoro group, which can influence its interaction with biological targets and its overall stability.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.

The uniqueness of this compound lies in its combined cyclobutyl and fluoro substituents, which confer distinct physical, chemical, and biological properties.

Properties

IUPAC Name

3-cyclobutyl-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKSQOVVWPRNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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